molecular formula C12H23N B8661938 N-(Hex-5-en-1-yl)hex-5-en-1-amine CAS No. 157099-65-5

N-(Hex-5-en-1-yl)hex-5-en-1-amine

Cat. No.: B8661938
CAS No.: 157099-65-5
M. Wt: 181.32 g/mol
InChI Key: RFDSGAGBPXOEEY-UHFFFAOYSA-N
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Description

N-(Hex-5-en-1-yl)hex-5-en-1-amine is a secondary amine featuring two hex-5-en-1-yl substituents bonded to a central nitrogen atom. The compound is characterized by terminal alkene groups on both alkyl chains, enabling diverse reactivity, including cyclization, hydroamination, and participation in metal-catalyzed coupling reactions.

Key properties include:

  • Molecular formula: C₁₂H₂₂N.
  • Functional groups: Terminal alkenes (C=C) and secondary amine.
  • Reactivity: The double bonds allow for [2+2] cycloadditions, radical additions, and hydroamination, while the amine group participates in alkylation and acylation reactions .

Properties

CAS No.

157099-65-5

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-hex-5-enylhex-5-en-1-amine

InChI

InChI=1S/C12H23N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,13H,1-2,5-12H2

InChI Key

RFDSGAGBPXOEEY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCNCCCCC=C

Origin of Product

United States

Comparison with Similar Compounds

N-Methylhex-5-en-1-amine Hydrochloride (C₇H₁₆ClN)

  • Structure : Features a single hex-5-en-1-yl chain and a methyl group attached to the nitrogen, with a hydrochloride counterion.
  • Synthesis : Prepared via alkylation of methylamine with hex-5-en-1-yl halides, followed by HCl neutralization .
  • Applications : Used as an intermediate in pharmaceutical synthesis and polymer chemistry. The terminal alkene enables hydroamination to form pyrrolidine derivatives .
  • Key Differences :
    • Reduced steric hindrance compared to N-(hex-5-en-1-yl)hex-5-en-1-amine due to a single alkyl chain.
    • Higher solubility in polar solvents due to the hydrochloride salt .

N-(Hex-5-en-1-yl)-N-(2-methoxyethyl)ethanethioamide

  • Structure : Contains a hex-5-en-1-yl group, a 2-methoxyethyl substituent, and a thioamide functional group.
  • Reactivity : Undergoes titanium-catalyzed cyclopropanation to yield cyclohexane-fused amines (e.g., (1-cyclohexylethyl)(hex-5-en-1-yl)(2-methoxyethyl)amine) .
  • Key Differences :
    • The thioamide group introduces sulfur-based reactivity (e.g., nucleophilic substitution at the thiocarbonyl).
    • Less nucleophilic nitrogen due to resonance stabilization from the thioamide group.

Hex-5-yn-1-amine (C₆H₁₁N)

  • Structure : Terminal alkyne (C≡C) instead of alkene.
  • Synthesis : Derived from propargylamine derivatives via alkyne elongation .
  • Reactivity: Participates in click chemistry (e.g., azide-alkyne cycloaddition) and Sonogashira coupling.
  • Key Differences :
    • Alkyne groups enable orthogonal reactivity compared to alkenes.
    • Higher bond strain in the triple bond increases susceptibility to hydrogenation or oxidation .

N-Hydroxy-2-methylhex-5-en-3-amine (C₇H₁₅NO)

  • Structure : Contains a hydroxylamine group (-NHOH) and a methyl branch.
  • Reactivity : Acts as a radical scavenger and participates in nitroxide-mediated polymerization.
  • Key Differences :
    • The hydroxylamine group introduces redox activity and radical stability.
    • Lower thermal stability compared to secondary amines due to the N-O bond .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Reactivity Highlights Applications
This compound C₁₂H₂₂N Secondary amine, alkenes Hydroamination, cyclization Polymer crosslinkers, drug intermediates
N-Methylhex-5-en-1-amine HCl C₇H₁₆ClN Tertiary amine, alkene Hydrochloride salt formation, hydroamination Pharmaceutical synthesis
Hex-5-yn-1-amine C₆H₁₁N Primary amine, alkyne Click chemistry, Sonogashira coupling Bioconjugation, material science
N-Hydroxy-2-methylhex-5-en-3-amine C₇H₁₅NO Hydroxylamine, alkene Radical stabilization, redox reactions Polymer chemistry, antioxidants

Research Findings and Trends

  • Synthetic Methods : Titanium-mediated reactions (e.g., Kulinkovich-type) are prominent for generating cyclohexane-fused amines from alkenyl amines . Grignard reagents are widely used for alkyl chain elongation .
  • Reactivity : Terminal alkenes in this compound enable regioselective additions, while alkynes in analogues like Hex-5-yn-1-amine favor cycloadditions .
  • Safety Considerations : N-Methylhex-5-en-1-amine derivatives exhibit moderate acute toxicity (oral LD₅₀ > 300 mg/kg), whereas hydroxylamine derivatives require careful handling due to redox activity .

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